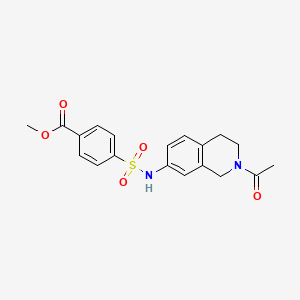

methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate” is a chemical compound with the molecular formula C19H20N2O5S and a molecular weight of 388.44. It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is a commonly occurring substructure in a large number of biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, a related class of compounds, has been described in the literature . A two-step procedure was developed that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . This procedure gives direct access to 1,2,3,4-tetrahydroquinolines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3,4-tetrahydroquinolines, a related class of compounds, have been described. These reactions involve the formation of new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The compound methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate has been identified as a potential therapeutic agent in cancer treatment. Its structure, which includes the tetrahydroisoquinoline moiety, is significant in cell biology and has been associated with the treatment of various cancer cells. The compound’s ability to interact with cancerous cells could be leveraged to develop novel anticancer drugs .

Microbial Infection Control

Due to its structural similarity to certain natural products, this compound may also serve as a biologically active molecule against microbes. Research into indole derivatives, which share a common structure with our compound of interest, has shown promise in combating microbial infections .

Neurodegenerative Disorders

The tetrahydroisoquinoline scaffold is crucial in the synthesis of compounds that target neurodegenerative disorders. The compound could be used to synthesize analogs that have potent biological activity against conditions such as Alzheimer’s and Parkinson’s disease .

Synthetic Chemistry

In synthetic chemistry, this compound can be used as a precursor for more complex molecules. Its versatile structure allows for the creation of various synthetic analogs, which can be used to explore new reactions and syntheses .

Pharmacological Research

The pharmacological significance of tetrahydroisoquinoline derivatives, including our compound, is well-documented. These compounds are used in drug research and development due to their diverse biological activities, which can be harnessed to create new medications .

Antioxidant Properties

Compounds containing the tetrahydroisoquinoline moiety have been evaluated for their antioxidant activity. By extension, methyl 4-[(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]benzoate could be researched for its potential antioxidant effects, which are valuable in protecting cells from oxidative stress .

SAR Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the structural changes in a molecule affect its biological activity. The compound can be a subject of SAR studies to optimize its biological efficacy for various therapeutic applications .

Drug Synthesis

Lastly, this compound could be used in the synthesis of drugs that treat various ailments. Its structural features make it a valuable starting point for the synthesis of a wide range of pharmacologically active molecules .

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds are known to interact with their targets in a way that leads to a variety of biological effects .

Biochemical Pathways

Thiq-based compounds are known to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

methyl 4-[(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(22)21-10-9-14-3-6-17(11-16(14)12-21)20-27(24,25)18-7-4-15(5-8-18)19(23)26-2/h3-8,11,20H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXOSWVABOCMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953207.png)

![N-(2,3-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2953211.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2953212.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953215.png)

![1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one](/img/structure/B2953229.png)

![3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid](/img/structure/B2953230.png)